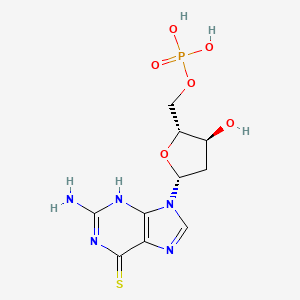
6-Thio-2'-deoxyguanosine-5'-monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Thio-2’-deoxyguanosine-5’-monophosphate is a nucleoside analogue that incorporates a sulfur atom into the guanine base. This compound is a substrate for telomerase and is incorporated into newly synthesized telomeres. It has shown significant potential in scientific research, particularly in the fields of cancer therapy and telomere biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thio-2’-deoxyguanosine-5’-monophosphate typically involves the modification of 2’-deoxyguanosineThis can be achieved through various chemical reactions, including thiolation reactions using sulfur-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for 6-Thio-2’-deoxyguanosine-5’-monophosphate are not widely documented. the synthesis likely involves large-scale chemical reactions similar to those used in laboratory settings, with optimizations for yield and purity. These methods would include stringent quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Thio-2’-deoxyguanosine-5’-monophosphate undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom or modify its oxidation state.
Substitution: The sulfur atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired modification .
Major Products Formed
The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives that can be used for further research or therapeutic applications .
Aplicaciones Científicas De Investigación
6-Thio-2’-deoxyguanosine-5’-monophosphate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogues and their chemical properties.
Biology: Investigated for its role in telomere biology and its effects on telomerase activity.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce telomere dysfunction and selectively kill cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting telomerase-positive cancers
Mecanismo De Acción
The primary mechanism of action of 6-Thio-2’-deoxyguanosine-5’-monophosphate involves its incorporation into telomeres by telomerase. This incorporation leads to telomere dysfunction, resulting in telomere uncapping and subsequent cell death in telomerase-positive cancer cells. The compound induces DNA damage specifically at telomeres, triggering apoptosis and inhibiting cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyguanosine: A natural nucleoside that lacks the sulfur modification.
6-Thioguanine: Another sulfur-containing nucleoside analogue used in cancer therapy.
Imetelstat: A telomerase inhibitor that targets telomerase activity but does not incorporate into telomeres
Uniqueness
6-Thio-2’-deoxyguanosine-5’-monophosphate is unique due to its specific incorporation into telomeres by telomerase, leading to targeted telomere dysfunction. This selective mechanism makes it a promising candidate for cancer therapy, particularly for telomerase-positive cancers .
Propiedades
Fórmula molecular |
C10H14N5O6PS |
|---|---|
Peso molecular |
363.29 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O6PS/c11-10-13-8-7(9(23)14-10)12-3-15(8)6-1-4(16)5(21-6)2-20-22(17,18)19/h3-6,16H,1-2H2,(H2,17,18,19)(H3,11,13,14,23)/t4-,5+,6+/m0/s1 |
Clave InChI |
YIPMDIYPXBPBNC-KVQBGUIXSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


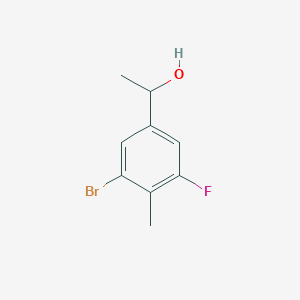
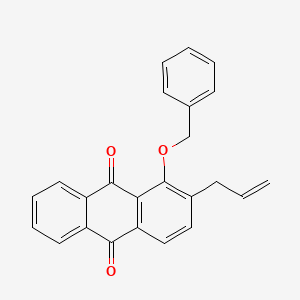
![(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride](/img/structure/B12846228.png)

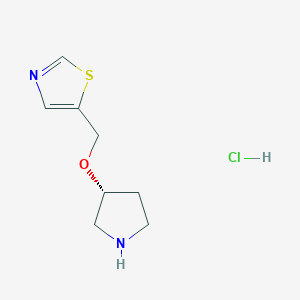
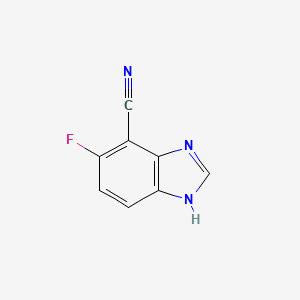
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate](/img/structure/B12846253.png)

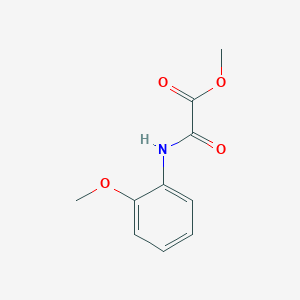
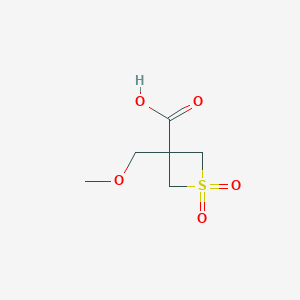
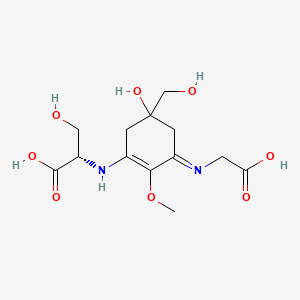
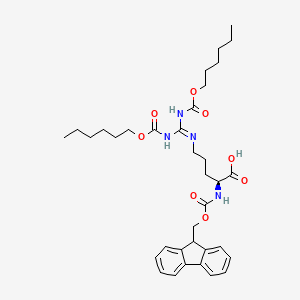
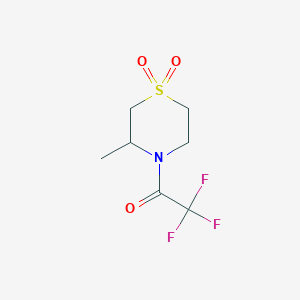
![(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide](/img/structure/B12846288.png)
